2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide
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Overview
Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Potential Therapeutic Uses
Biological Activity : Indole derivatives, including compounds structurally related to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide, have significant biological activities. This is due to the synthesis of new derivatives from interactions between various amides and indole compounds, revealing potential biological actions such as enzyme inhibition and activity modulation in biological membranes (Avdeenko, Konovalova, & Yakymenko, 2020).
Antimicrobial Properties : Research demonstrates that derivatives of similar compounds exhibit substantial antimicrobial activities. This suggests potential applications in combating various microbial infections (Fahim & Ismael, 2019).
Application in Antimalarial and Antiviral Research : Some studies have shown that sulfonamides, closely related to the queried compound, exhibit promising antimalarial activity and potential effectiveness against COVID-19, indicating their utility in infectious disease research (Fahim & Ismael, 2021).
Synthetic Applications and Utility
Synthetic Utility in Chemistry : Such compounds have utility in the synthesis of complex molecular structures. For example, derivatives of N,N-dimethylacetamide, a component of the queried compound, are used as protective groups for vicinal diols in organic synthesis (Hanessian & Moralioglu, 1972).
Development of Fluorescent Probes : Derivatives of dimethylaminophenyl, part of the queried compound, have been employed in the development of fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples, highlighting their application in analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).
Mechanism of Action
Indole Derivatives
The compound is an indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-[4-(dimethylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-27(2)21-14-12-20(13-15-21)26-25(29)17-28-16-24(22-10-6-7-11-23(22)28)32(30,31)18-19-8-4-3-5-9-19/h3-16H,17-18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQJGEHYMOHVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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